![molecular formula C19H28N2O4S B5087696 N-(2,4-dimethoxyphenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B5087696.png)
N-(2,4-dimethoxyphenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide, commonly known as DMAPT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAPT is a small molecule inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating inflammation, cell survival, and immune responses.
科学研究应用
DMAPT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, DMAPT has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing the NF-κB pathway. DMAPT has also been found to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. In addition, DMAPT has been investigated for its anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
作用机制
DMAPT exerts its pharmacological effects by inhibiting the activation of the NF-κB pathway, which is a key regulator of inflammation, cell survival, and immune responses. The NF-κB pathway is activated in response to various stimuli, including cytokines, growth factors, and pathogen-associated molecular patterns (PAMPs). Once activated, NF-κB translocates to the nucleus and induces the expression of genes involved in inflammation, cell survival, and immune responses. DMAPT inhibits the activation of NF-κB by targeting the upstream signaling molecules, such as IκB kinase (IKK) and inhibitor of κB (IκB), which are responsible for the phosphorylation and degradation of IκBα, the inhibitor of NF-κB.
Biochemical and Physiological Effects:
DMAPT has been shown to modulate various biochemical and physiological processes in preclinical models. In cancer research, DMAPT has been found to induce apoptosis and inhibit the proliferation of cancer cells by suppressing the NF-κB pathway. DMAPT has also been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments. In addition, DMAPT has been investigated for its anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of autoimmune disorders.
实验室实验的优点和局限性
One of the main advantages of using DMAPT in lab experiments is its specificity for the NF-κB pathway, which allows for the selective inhibition of this pathway without affecting other signaling pathways. DMAPT has also been shown to have low toxicity in preclinical models, making it a potential candidate for clinical development. However, the synthesis of DMAPT is a multi-step process that requires specific reagents and conditions, which may limit its availability and reproducibility in lab experiments.
未来方向
There are several future directions for the research and development of DMAPT. One potential direction is to investigate the efficacy of DMAPT in combination with other drugs or therapies for the treatment of cancer and autoimmune disorders. Another direction is to explore the use of DMAPT as a diagnostic or prognostic marker for these diseases. In addition, further research is needed to elucidate the molecular mechanisms underlying the anti-cancer and immunomodulatory effects of DMAPT, which may lead to the development of more potent and selective inhibitors of the NF-κB pathway.
合成方法
DMAPT is synthesized by reacting 2,4-dimethoxybenzaldehyde with methyl 4-piperidinyl ketone in the presence of sodium borohydride and acetic acid. The resulting intermediate is then reacted with methylthioacetyl chloride to yield DMAPT. The synthesis of DMAPT is a multi-step process that requires specific reagents and conditions.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-[1-(2-methylsulfanylacetyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-24-15-5-6-16(17(12-15)25-2)20-18(22)7-4-14-8-10-21(11-9-14)19(23)13-26-3/h5-6,12,14H,4,7-11,13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLFIIHRQGXJQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCC2CCN(CC2)C(=O)CSC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-difluorophenyl)-5-[3-(2-fluorophenyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5087614.png)
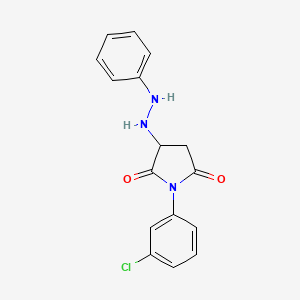
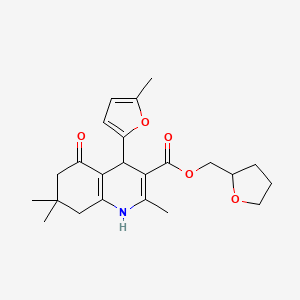
![5-{3,5-dichloro-2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5087653.png)
![1-[(4-chlorobenzyl)oxy]-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5087655.png)
![3-[(3-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5087662.png)
![3-(2-{3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5087668.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5087669.png)
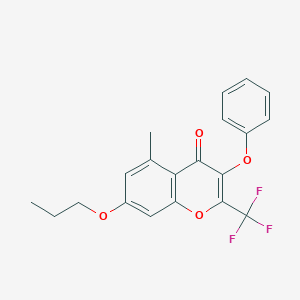
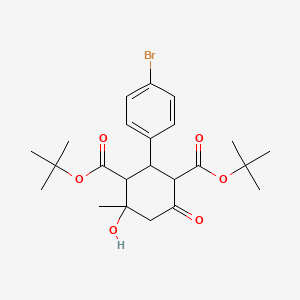

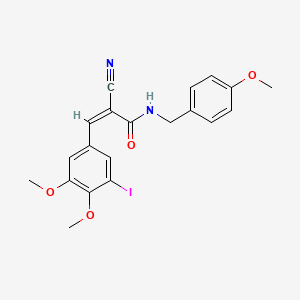
![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(2-furylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5087705.png)
![6-(3-ethoxy-4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5087713.png)